![molecular formula C8H15IO B13317965 {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is an organic compound with the molecular formula C8H15IO. It is characterized by the presence of a cyclopropane ring, an iodine atom, and a 2-methylpropan-2-yl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane typically involves the reaction of cyclopropane derivatives with iodine-containing reagents. One common method includes the reaction of cyclopropylmethanol with iodine and a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes substitution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or potassium thiocyanate in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclopropylmethyl iodide, while oxidation with potassium permanganate can produce cyclopropylmethyl ketone.
Wissenschaftliche Forschungsanwendungen
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of novel materials with unique properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl Iodide: Similar in structure but lacks the 2-methylpropan-2-yl group.
Cyclopropylmethanol: Contains a hydroxyl group instead of the iodine atom.
Cyclopropylmethyl Bromide: Similar structure with bromine instead of iodine.
Uniqueness
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is unique due to the presence of both the iodine atom and the 2-methylpropan-2-yl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H15IO |
|---|---|
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
(1-iodo-2-methylpropan-2-yl)oxymethylcyclopropane |
InChI |
InChI=1S/C8H15IO/c1-8(2,6-9)10-5-7-3-4-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
TUSGLUBFSGIXIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CI)OCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
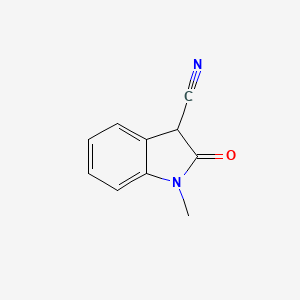
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)
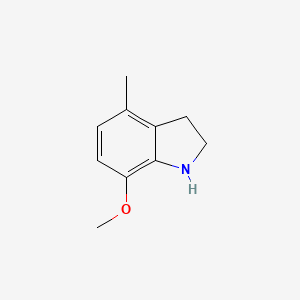
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)
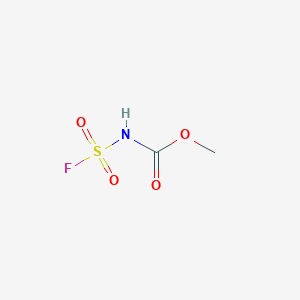

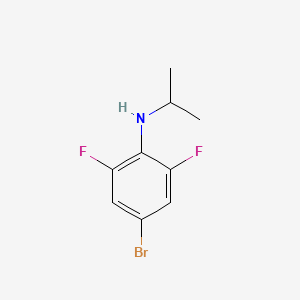
![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)
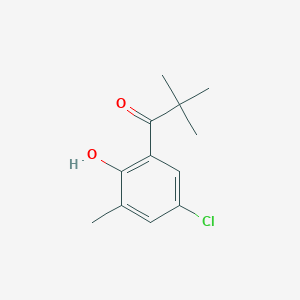
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)
